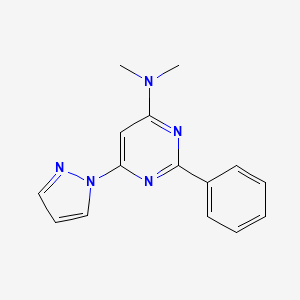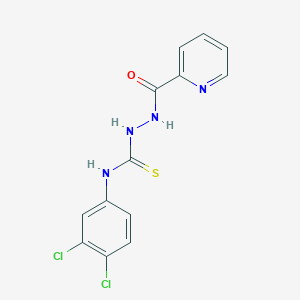![molecular formula C15H16ClN5O2 B5804966 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5804966.png)
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine (CNB-001) is a novel compound that has been synthesized and extensively researched for its potential applications in various fields of science. This compound is a potent antioxidant and has been shown to have neuroprotective effects in several studies.
Mecanismo De Acción
The mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is not fully understood. However, it is believed that 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine exerts its neuroprotective effects by acting as an antioxidant. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine scavenges free radicals and reactive oxygen species, which are known to cause cellular damage and death. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine also inhibits the activation of inflammatory pathways, which can lead to neuronal damage.
Biochemical and Physiological Effects:
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have several biochemical and physiological effects. In animal models of Alzheimer's disease, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to reduce amyloid-beta plaques and tau protein phosphorylation, which are two of the primary pathological hallmarks of the disease. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its potency and specificity. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potent neuroprotective effects at low concentrations. Additionally, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is highly specific and does not interact with other molecules in the brain. However, one of the limitations of using 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine in lab experiments is its high cost. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is a novel compound, and its synthesis is complex and expensive.
Direcciones Futuras
There are several future directions for research on 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine. One of the primary areas of research is its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potential applications in the treatment of traumatic brain injury and stroke. Further research is needed to fully understand the mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine and its potential applications in various fields of science.
In conclusion, 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine is a novel compound that has been extensively researched for its potential applications in various fields of science. The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to have potent neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases, traumatic brain injury, and stroke. Further research is needed to fully understand the mechanism of action of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine involves the reaction of 2-chloro-5-nitrobenzyl chloride and 2-amino-4-(4-methylpiperazin-1-yl)pyrimidine in the presence of a base such as potassium carbonate. The reaction yields 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine as a white solid with a purity of more than 99%.
Aplicaciones Científicas De Investigación
2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been extensively researched for its potential applications in various fields of science. One of the primary research areas is its neuroprotective effects. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has been shown to protect neuronal cells from oxidative stress and inflammation, which are two of the primary causes of neurodegeneration. 2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-[4-[(2-chloro-5-nitrophenyl)methyl]piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN5O2/c16-14-3-2-13(21(22)23)10-12(14)11-19-6-8-20(9-7-19)15-17-4-1-5-18-15/h1-5,10H,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFITCGGNQPLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199008 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[4-(2-Chloro-5-nitrobenzyl)-1-piperazinyl]pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-dimethylphenyl)sulfonyl]benzamide](/img/structure/B5804889.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5804892.png)
![6-(4-chlorophenyl)-3-(3-pyridinyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5804899.png)
![cyclohexyl 4-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5804902.png)
![5-bromo-2-[(2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5804906.png)
![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5804915.png)

![4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B5804940.png)
![4-{[3-(2-furyl)acryloyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B5804943.png)
![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5804948.png)



![4-(2-{[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetyl}carbonohydrazonoyl)phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5804993.png)